N-ethoxybenzamide
Overview
Description
N-ethoxybenzamide, also known as 2-ethoxybenzamide, is an organic compound with the molecular formula C9H11NO2. It is a white to almost white granular crystalline powder, commonly used as an analgesic and anti-inflammatory drug. This compound is often found in over-the-counter medications for the relief of fever, headaches, and other minor aches and pains .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethoxybenzamide can be synthesized through various methods. One common method involves the reaction of salicylic amide with diethyl sulfate in the presence of sodium hydroxide. The reaction mixture is frequently shaken and kept cold for about 20 hours, resulting in the precipitation of this compound, which is then dried at 50-100°C .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the use of oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in dichloromethane. The carboxylic acid is converted to its corresponding acid chloride, which then reacts with ethanol to form this compound .
Chemical Reactions Analysis
Types of Reactions
N-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted benzamides.
Scientific Research Applications
N-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its pharmacokinetics and metabolism in biological systems.
Industry: Incorporated into over-the-counter medications for pain relief and fever reduction.
Mechanism of Action
N-ethoxybenzamide exerts its effects primarily through its analgesic and anti-inflammatory properties. It is metabolized in vivo into salicylamide, which inhibits the synthesis of prostaglandins, thereby reducing inflammation and pain. The compound targets cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
Salicylamide: Another analgesic and anti-inflammatory agent, similar in structure and function to N-ethoxybenzamide.
Acetaminophen: Commonly used for pain relief and fever reduction, but with a different mechanism of action.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different chemical structure
Uniqueness
This compound is unique due to its specific metabolic pathway, where it is converted into salicylamide in the body. This conversion allows it to effectively inhibit prostaglandin synthesis, providing both analgesic and anti-inflammatory effects. Its combination with other compounds, such as caffeine and acetaminophen, enhances its efficacy in over-the-counter medications .
Properties
IUPAC Name |
N-ethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMURKIUWFIQGOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396755 | |
Record name | N-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22509-51-9 | |
Record name | N-Ethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22509-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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